Chlorure de 2-chloro-2-phénylacétyle

Vue d'ensemble

Description

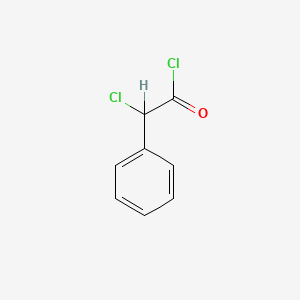

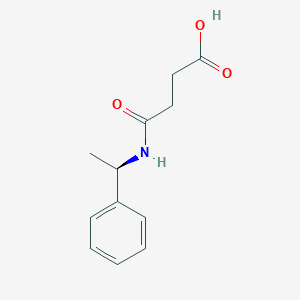

2-chloro-2-phenylacetyl chloride is a useful research compound. Its molecular formula is C8H6Cl2O and its molecular weight is 189.04 g/mol. The purity is usually 95%.

The exact mass of the compound Chloro(phenyl)acetyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-chloro-2-phenylacetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-2-phenylacetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse pharmaceutique

Le chlorure de 2-chloro-2-phénylacétyle est utilisé dans la synthèse de divers composés bioactifs. Par exemple, il est utilisé pour créer le (±)-2-chloro-N-(4-méthyl-2-oxo-2H-chromén-7-yl)-2-phénylacétamide, qui a montré une activité anti-inflammatoire supérieure à celle de l'ibuprofène . La synthèse de ce composé démontre le potentiel du this compound pour améliorer la stabilité métabolique et la puissance des produits pharmaceutiques .

Agriculture

Dans le secteur agricole, les dérivés de ce composé pourraient être étudiés pour leur potentiel en tant que pesticides ou herbicides. Bien que des applications spécifiques en agriculture ne soient pas directement citées, le rôle du produit chimique dans la synthèse d'intermédiaires pouvant être utilisés dans les produits agrochimiques est important .

Science des matériaux

Le this compound est un réactif clé dans l'acylation homogène de la cellulose. Ce procédé est crucial pour modifier la cellulose afin de produire des matériaux ayant des propriétés variées, telles qu'une stabilité thermique ou une solubilité modifiées, ce qui peut être précieux pour la création de nouveaux matériaux pour des applications industrielles .

Synthèse chimique

Ce composé offre une plateforme polyvalente pour introduire des groupes chloro et phényle dans les molécules, ce qui en fait un outil précieux en synthèse chimique. Il est utilisé dans la préparation de divers intermédiaires pharmaceutiques et macroinitiateurs pour la synthèse de polymères .

Biochimie

En biochimie, le this compound est utilisé pour introduire un atome de chlore en tant que bioisostère de l'hydrogène. Cette modification peut améliorer les propriétés pharmacocinétiques des composés, ce qui pourrait conduire au développement de nouveaux médicaments ayant une efficacité et une stabilité accrues .

Science environnementale

Bien que les applications directes en science environnementale ne soient pas largement documentées, l'utilisation du composé dans la synthèse de matériaux comme la cellulose-CPAC suggère un potentiel de développement de polymères biodégradables. Ces polymères pourraient avoir des avantages environnementaux importants, tels que la réduction de la dépendance aux ressources non renouvelables .

Mécanisme D'action

Target of Action

2-Chloro-2-phenylacetyl chloride, also known as Chloro(phenyl)acetyl chloride or alpha-Chlorophenylacetyl chloride, is a chemical compound that primarily targets cellulose . Cellulose, a polysaccharide consisting of a linear chain of several hundred to many thousands of β(1→4) linked D-glucose units, is the most abundant organic polymer on Earth and is used in the manufacture of numerous products .

Mode of Action

The interaction of 2-Chloro-2-phenylacetyl chloride with its target, cellulose, results in the acylation of cellulose . This process involves the substitution of hydroxyl groups in the cellulose structure with 2-Chloro-2-phenylacetyl chloride . Although all the C-6, C-3, and C-2 positions within the cellulose anhydroglucose unit (AGU) could be substituted by 2-Chloro-2-phenylacetyl chloride, the reaction is quite selective for the C-6 OH .

Biochemical Pathways

The acylation of cellulose with 2-Chloro-2-phenylacetyl chloride affects the biochemical pathways of cellulose utilization . The modification changes the properties of cellulose, making it more suitable for certain applications.

Pharmacokinetics

It’s important to note that any handling or use of 2-chloro-2-phenylacetyl chloride should be done with appropriate safety measures due to its hazardous nature .

Result of Action

The acylation of cellulose with 2-Chloro-2-phenylacetyl chloride results in the formation of a cellulose acylate, specifically cellulose-CPAC . This modification decreases the thermal stability of cellulose , potentially altering its physical and chemical properties and making it more suitable for certain industrial applications.

Action Environment

The action of 2-Chloro-2-phenylacetyl chloride on cellulose is influenced by environmental factors such as temperature and the presence of an acid-binding agent . The reaction is typically carried out in an ionic liquid, which acts as a solvent system . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability and efficacy.

Propriétés

IUPAC Name |

2-chloro-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEAOSXMQZWHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

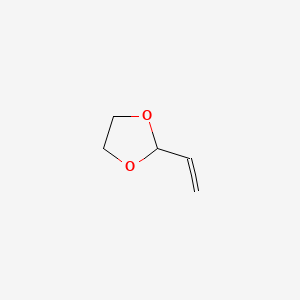

C1=CC=C(C=C1)C(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951710 | |

| Record name | Chloro(phenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2912-62-1 | |

| Record name | α-Chlorobenzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2912-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(phenyl)acetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002912621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(phenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(phenyl)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORO(PHENYL)ACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P316SLR5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the molecular structure of 2-chloro-2-phenylacetyl chloride influence its reactivity with cellulose?

A1: Research indicates that the bulky structure of 2-chloro-2-phenylacetyl chloride leads to regioselective acylation of cellulose, favoring the less hindered C6-OH group. [, ] While substitution at secondary OH groups (C2 and C3) can occur, the reaction predominantly targets the primary hydroxyl group. [] This selectivity is less pronounced with smaller acylating agents like chloroacetyl chloride, which react more rapidly but with lower regioselectivity. []

Q2: What are the implications of using 2-chloro-2-phenylacetyl chloride in cellulose modification on the thermal stability of the resulting product?

A2: Acylation of cellulose with 2-chloro-2-phenylacetyl chloride has been shown to decrease its thermal stability. [, ] This effect becomes more pronounced with increasing bulk of the substituted groups. [] This information is crucial when considering the application of modified cellulose products in processes involving heat.

Q3: Beyond cellulose modification, what other synthetic applications utilize 2-chloro-2-phenylacetyl chloride?

A3: 2-Chloro-2-phenylacetyl chloride serves as a key building block in various one-pot syntheses. For example, it facilitates the formation of 3-alkyl-2-thioxo-1,3-thiazolidine-4-ones when reacted with a primary amine and carbon disulfide. [] This highlights the versatility of the compound in constructing heterocyclic systems with potential biological relevance. Additionally, it plays a role in the synthesis of fully substituted thiophen-2(3H)-one derivatives through reactions with N,N-disubstituted thioamides. [, ]

Q4: How has 2-chloro-2-phenylacetyl chloride been employed in material science research?

A4: Researchers have utilized 2-chloro-2-phenylacetyl chloride to functionalize the surface of titanium dioxide (TiO2) nanoparticles. [] This process involved attaching a silane coupling agent to the nanoparticles, followed by reaction with 2-chloro-2-phenylacetyl chloride. The resulting chlorine groups were then further modified for use in nitroxide-mediated radical polymerization of styrene. This showcases the compound's utility in surface modification strategies for developing novel nanomaterials.

Q5: What spectroscopic techniques are commonly used to characterize 2-chloro-2-phenylacetyl chloride and its derivatives?

A5: Studies frequently employ a combination of spectroscopic methods to confirm the successful synthesis and characterize the products derived from 2-chloro-2-phenylacetyl chloride. These methods include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), X-ray diffraction (XRD), and thermogravimetric analysis (TGA). [, ]

Q6: Are there any reported examples of electrochemical applications involving 2-chloro-2-phenylacetyl chloride?

A6: Yes, research has demonstrated the cathodic reduction of 2-chloro-2-phenylacetyl chloride. When performed in dichloromethane-tetraethylammonium chloride on a mercury cathode, this electrochemical process yields a mixture of α- and γ- 6-benzyl-3,5-diphenylhydroxypyranones or their corresponding phenylacetate derivatives. [] This highlights the compound's potential as a starting material in electrosynthetic pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-([(benzyloxy)carbonyl]amino)propanoate](/img/structure/B1585376.png)

![3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione](/img/structure/B1585388.png)